molecular formula C20H16N2S2 B11345032 4-[(2-Methylbenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

4-[(2-Methylbenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11345032
M. Wt: 348.5 g/mol
InChI Key: RDFYQTPCOMKWLR-UHFFFAOYSA-N
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Description

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2S2

Molecular Weight

348.5 g/mol

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H16N2S2/c1-14-7-5-6-10-16(14)11-23-19-18-17(15-8-3-2-4-9-15)12-24-20(18)22-13-21-19/h2-10,12-13H,11H2,1H3

InChI Key

RDFYQTPCOMKWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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